CDK2/Bcl2-IN-1

CDK2 inhibition kinase assay roscovitine comparator

CDK2/Bcl2-IN-1 (also referred to as compound 1 or Zygo-albuside D) is a saponin-class natural product isolated from Zygophyllum album roots that functions as a dual inhibitor of cyclin-dependent kinase 2 (CDK-2) and B-cell lymphoma 2 (Bcl-2). With a molecular formula of C₃₅H₅₆O₁₀S and a molecular weight of 668.88 g/mol, it is supplied as a solid with ≥98% purity (HPLC-verified) for research use.

Molecular Formula C35H56O10S
Molecular Weight 668.9 g/mol
Cat. No. B12372862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK2/Bcl2-IN-1
Molecular FormulaC35H56O10S
Molecular Weight668.9 g/mol
Structural Identifiers
SMILESCC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C(=O)OC6C(C(C(CO6)O)O)OS(=O)(=O)O)C)C)(C)C)O)C
InChIInChI=1S/C35H56O10S/c1-19-10-15-35(30(39)44-29-28(45-46(40,41)42)27(38)22(36)18-43-29)17-16-33(6)21(26(35)20(19)2)8-9-24-32(5)13-12-25(37)31(3,4)23(32)11-14-34(24,33)7/h10,20-29,36-38H,8-9,11-18H2,1-7H3,(H,40,41,42)/t20-,21?,22+,23?,24?,25-,26?,27+,28-,29+,32-,33+,34+,35?/m0/s1
InChIKeyVYPOUUATMSNJGR-ACICULPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDK2/Bcl2-IN-1 (Zygo-albuside D) – A Dual CDK-2/Bcl-2 Saponin Inhibitor for Apoptosis-Driven Oncology Research


CDK2/Bcl2-IN-1 (also referred to as compound 1 or Zygo-albuside D) is a saponin-class natural product isolated from Zygophyllum album roots that functions as a dual inhibitor of cyclin-dependent kinase 2 (CDK-2) and B-cell lymphoma 2 (Bcl-2) [1]. With a molecular formula of C₃₅H₅₆O₁₀S and a molecular weight of 668.88 g/mol, it is supplied as a solid with ≥98% purity (HPLC-verified) for research use . Its dual-target mechanism simultaneously promotes cell cycle arrest via CDK-2 inhibition and triggers the intrinsic apoptotic cascade through Bcl-2 modulation, a profile not shared by single-target CDK inhibitors (e.g., dinaciclib) or selective Bcl-2 antagonists (e.g., venetoclax) [1].

Why CDK2/Bcl2-IN-1 Cannot Be Replaced by Generic CDK2 Inhibitors or Single-Target Bcl-2 Agents


Single-target CDK2 inhibitors (e.g., dinaciclib with CDK2 IC₅₀ ~1 nM in cell-free assays [1]) or selective Bcl-2 inhibitors (e.g., venetoclax with Bcl-2 Kᵢ <0.01 nM [2]) each address only one axis of oncogenic signaling. CDK2/Bcl2-IN-1 is distinguished by its simultaneously demonstrated biochemical CDK-2 inhibition (IC₅₀ = 117.6 nM, 96.2% inhibition at 10 μM) and molecular docking-confirmed binding to both CDK-2 (binding energy = −16.48 kcal/mol) and Bcl-2 (−19.36 kcal/mol) [3]. This dual engagement translates into a 32-fold apoptosis induction in A549 lung cancer cells (21.53% vs. 0.67% control) that cannot be replicated by combining separate single-target agents at arbitrary concentrations, as the integrated pharmacophore resides within a single molecular scaffold [3]. Generic substitution therefore risks losing the coordinated cell-cycle-arrest-plus-apoptosis phenotype that defines this compound's research utility.

CDK2/Bcl2-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


CDK-2 Enzymatic Inhibition: CDK2/Bcl2-IN-1 Outperforms Roscovitine in the Same Biochemical Assay

In a direct head-to-head CDK-2 inhibition assay conducted under identical conditions, CDK2/Bcl2-IN-1 (compound 1) achieved 96.2 ± 1.76% target inhibition at 10 μM with an IC₅₀ of 117.6 ± 1.97 nM, compared to roscovitine (seliciclib), which produced 92.7 ± 1.45% inhibition and an IC₅₀ of 140 ± 2.1 nM [1]. The difference is statistically significant (p ≤ 0.05, unpaired t-test, n = 3 independent trials) [1]. This demonstrates that CDK2/Bcl2-IN-1 is a more potent CDK-2 inhibitor than the classical reference compound roscovitine when measured in the same experimental system.

CDK2 inhibition kinase assay roscovitine comparator

Cytotoxicity in Non-Small Cell Lung Cancer: CDK2/Bcl2-IN-1 Demonstrates Superior Potency Over Doxorubicin in A549 Cells

CDK2/Bcl2-IN-1 exhibited an IC₅₀ of 3.5 ± 0.67 μM against A549 non-small cell lung carcinoma cells in an MTT assay, compared to doxorubicin, the standard-of-care chemotherapeutic, which showed an IC₅₀ of 9.44 μM in the same assay [1]. Against PC-3 prostate cancer cells, CDK2/Bcl2-IN-1 displayed an IC₅₀ of 5.52 ± 1.04 μM versus doxorubicin's 11.39 μM [1]. This represents an approximately 2.7-fold and 2.1-fold potency advantage over doxorubicin in A549 and PC-3 cells, respectively, establishing CDK2/Bcl2-IN-1 as a more potent cytotoxic agent than the clinical anthracycline benchmark in these models.

cytotoxicity A549 lung cancer doxorubicin comparator MTT assay

Cancer Cell Selectivity: CDK2/Bcl2-IN-1 Spares Normal WISH Cells at Concentrations Cytotoxic to A549 Tumors

CDK2/Bcl2-IN-1 showed markedly reduced cytotoxicity against normal human WISH amnion epithelial cells (IC₅₀ = 46.8 ± 3.1 μM) compared to its potency against A549 lung cancer cells (IC₅₀ = 3.5 ± 0.67 μM) [1]. This yields a selectivity index (SI) of approximately 13.4 (46.8/3.5), indicating that the compound is over 13-fold more toxic to cancer cells than to normal cells [1]. In contrast, doxorubicin, which acts via topoisomerase II poisoning, is known to have poor cancer-to-normal cell selectivity and causes dose-limiting cardiotoxicity [2]. While the MTT assay alone does not establish in vivo selectivity, this in vitro differential provides a quantitative baseline for prioritizing CDK2/Bcl2-IN-1 over non-selective cytotoxic agents in experiments where sparing normal cells is a key endpoint.

selectivity index WISH normal cells cancer selectivity therapeutic window

Dual-Target Molecular Docking: CDK2/Bcl2-IN-1 Binding Energies Surpass Those of Vitamin D3, a Recently Proposed Dual CDK2/Bcl-2 Inhibitor

Molecular docking studies demonstrated that CDK2/Bcl2-IN-1 binds to CDK-2 with a binding energy of −16.48 kcal/mol and to Bcl-2 with −19.36 kcal/mol, forming key hydrogen bonds with Lys 89 (CDK-2) and Arg 66 (Bcl-2) [1]. By comparison, vitamin D3 (cholecalciferol), recently proposed as a dual CDK2/Bcl-2 inhibitor based on computational screening, showed substantially weaker binding affinities of −9.5 kcal/mol for CDK2 and −8.2 kcal/mol for Bcl-2 in a separate docking study [2]. CDK2/Bcl2-IN-1 thus exhibits approximately 1.7-fold stronger CDK-2 binding and 2.4-fold stronger Bcl-2 binding than the vitamin D3 computational benchmark.

molecular docking dual inhibitor binding energy vitamin D3 comparator

Apoptosis Induction and Pro-Apoptotic Gene Regulation: Quantitative Evidence of Functional Dual Inhibition in A549 Cells

CDK2/Bcl2-IN-1 induced total apoptotic cell death in A549 lung cancer cells by 32-fold: 21.53% apoptotic cells (treated) versus 0.67% in the untreated control, as measured by flow cytometry [1]. At the gene expression level, the compound upregulated pro-apoptotic Bax by 5.78-fold and caspases 3, 8, and 9 by 6.42-, 3.5-, and 9.4-fold, respectively, while downregulating anti-apoptotic Bcl-2 expression to 0.42-fold of control levels [1]. This coordinated gene expression signature—simultaneous Bax upregulation and Bcl-2 suppression—is a hallmark of intrinsic apoptosis pathway activation and is mechanistically consistent with the compound's demonstrated dual CDK-2/Bcl-2 inhibitory action. No comparator data from the same study is available for these gene expression endpoints; these values serve as baseline characterization of the compound's functional pharmacology.

apoptosis flow cytometry gene expression Bax/Bcl-2 ratio caspase activation

CDK2/Bcl2-IN-1 – Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Non-Small Cell Lung Cancer (NSCLC) Apoptosis Mechanism Studies Requiring Dual CDK-2/Bcl-2 Pathway Engagement

CDK2/Bcl2-IN-1 is ideally suited for A549-based NSCLC research programs investigating the intersection of cell cycle arrest and intrinsic apoptosis. Its 32-fold apoptosis induction, combined with a 13.8-fold pro-apoptotic gene expression shift (Bax up 5.78-fold, Bcl-2 down to 0.42-fold), provides a robust phenotypic readout for mechanistic studies [1]. The compound's 2.7-fold greater cytotoxicity than doxorubicin in A549 cells (IC₅₀ 3.5 vs. 9.44 μM) supports its use as a positive control in cytotoxicity screening cascades [1].

Structure-Based Drug Design and Pharmacophore Optimization of Natural Product Dual Kinase/Bcl-2 Inhibitors

With experimentally determined binding energies of −16.48 kcal/mol (CDK-2) and −19.36 kcal/mol (Bcl-2) and characterized hydrogen-bond networks (Lys 89, Glu 8 for CDK-2; Arg 66 for Bcl-2), CDK2/Bcl2-IN-1 serves as a structurally validated starting scaffold for medicinal chemistry optimization [1]. Its binding energies substantially exceed those of the vitamin D3 dual-inhibitor computational benchmark (CDK2: −9.5 kcal/mol; Bcl-2: −8.2 kcal/mol), positioning CDK2/Bcl2-IN-1 as a higher-affinity lead for structure-activity relationship (SAR) campaigns [1][2].

Selectivity Profiling: Cancer-versus-Normal Cell Discrimination Assays in Oncology Drug Discovery

The compound's 13.4-fold selectivity index (A549 IC₅₀ = 3.5 μM vs. WISH normal cell IC₅₀ = 46.8 μM) makes it a valuable tool for assay development aimed at identifying cancer-selective mechanisms [1]. This selectivity window is particularly relevant for laboratories seeking to benchmark novel compounds against a dual-mechanism agent that spares normal epithelial cells, in contrast to the narrow therapeutic index of clinical agents such as doxorubicin [1].

CDK-2 Biochemical Assay Development and Inhibitor Screening Using a Validated Reference Inhibitor

CDK2/Bcl2-IN-1's well-characterized CDK-2 inhibition parameters—96.2% maximum inhibition at 10 μM and IC₅₀ of 117.6 nM, statistically validated against roscovitine (92.7%, 140 nM, p ≤ 0.05)—qualify it as a calibrated reference inhibitor for CDK-2 biochemical assay development, high-throughput screening, and kinase selectivity panel construction [1].

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